molecular formula C9H8F2O2 B1439672 2-Ethoxy-3,5-difluorobenzaldehyde CAS No. 883535-74-8

2-Ethoxy-3,5-difluorobenzaldehyde

Cat. No.: B1439672
CAS No.: 883535-74-8
M. Wt: 186.15 g/mol
InChI Key: RQGAAZRZCQTFPA-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzaldehyde: is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-ethoxybenzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the 3 and 5 positions .

Industrial Production Methods: Industrial production of 2-Ethoxy-3,5-difluorobenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Ethoxy-3,5-difluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-ethoxy-3,5-difluorobenzoic acid.

    Reduction: Formation of 2-ethoxy-3,5-difluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Ethoxy-3,5-difluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also be used in the development of fluorescent probes or other bioactive molecules .

Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the reactive aldehyde group and the electron-withdrawing fluorine atoms. These functional groups influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

    2-Ethoxybenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and properties.

    3,5-Difluorobenzaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.

    2-Methoxy-3,5-difluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.

Uniqueness: 2-Ethoxy-3,5-difluorobenzaldehyde is unique due to the combination of the ethoxy group and two fluorine atoms, which impart distinct electronic and steric effects. These features make it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

IUPAC Name

2-ethoxy-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGAAZRZCQTFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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